4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide is a chemical compound with significant interest in medicinal chemistry. It is classified as a sulfonamide derivative, which is known for its applications in pharmaceuticals, particularly as antibacterial agents and enzyme inhibitors. The compound's chemical structure includes a chlorinated aromatic group, a cyclopropyl moiety, and a piperidine ring, which contribute to its biological activity.
The compound is cataloged under the Chemical Abstracts Service number 180200-86-6 and has been referenced in various chemical databases and literature sources, including ChemicalBook and PubChem. Its synthesis and applications are discussed in scientific articles focusing on pharmacological studies and medicinal chemistry.
4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide belongs to the class of sulfonamides, which are characterized by the presence of the sulfonamide functional group (-SO2NH2). This class of compounds is widely recognized for their antibacterial properties and is utilized in various therapeutic contexts.
The synthesis of 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide typically involves multi-step organic reactions. Key methods include:
The synthesis requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of the synthesized compound.
The molecular formula for 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide is . The structure features:
The molecular weight of this compound is approximately 283.78 g/mol. The presence of functional groups such as sulfonamide enhances its solubility in polar solvents, which is advantageous for biological applications.
4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide can participate in various chemical reactions:
Reactions involving this compound are typically conducted under controlled conditions to prevent side reactions and ensure selectivity. Reaction progress is monitored using chromatographic techniques.
The mechanism of action for 4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide primarily revolves around its interaction with specific biological targets:
Research indicates that compounds within this class can modulate signaling pathways critical for cellular function, potentially leading to therapeutic effects against infections or diseases characterized by dysregulated signaling.
Relevant data from studies indicate that these properties affect its bioavailability and pharmacokinetics, making it suitable for various applications in medicinal chemistry.
4-chloro-N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide has several notable applications:
Mechanistic Insights:This compound acts as a potent inhibitor of voltage-gated L-type calcium channels (LTCCs), which regulate calcium influx in excitable cells. By binding to the α1C subunit of LTCCs, it reduces channel opening probability, thereby decreasing intracellular Ca²⁺ concentrations. This inhibition disrupts calcium-dependent signaling pathways critical for muscle contraction and neurotransmitter release [1] [4].
Functional Consequences:
Table 1: Calcium Channel Subtype Selectivity
Channel Type | Tissue Specificity | Inhibition Efficacy (IC₅₀) |
---|---|---|
L-Type | Cardiac/Smooth muscle | 0.8 μM |
T-Type | Neuronal | >10 μM |
N-Type | Presynaptic terminals | >10 μM |
Biological Role:The compound inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that activates cortisol from cortisone in tissues like liver and adipose. Its sulfonamide group coordinates with catalytic residues (Tyr183, Lys187) in the enzyme’s substrate-binding pocket, reducing cortisol synthesis by >70% at 100 nM concentrations [6].
Therapeutic Implications:
Table 2: Enzyme Inhibition Profile
Target Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs. 11β-HSD2) |
---|---|---|
11β-HSD1 | 25.3 | 50:1 |
Carbonic Anhydrase IX | >10,000 | Not applicable |
JAK2 | 86.4 | 3:1 (vs. JAK3) |
Inhibition Mechanism:As a competitive ATP-binding site inhibitor, the compound selectively targets Janus kinase (JAK) isoforms, particularly JAK1/JAK2. It forms hydrogen bonds with Leu959 and Glu966 in JAK1’s kinase domain, suppressing phosphorylation of STAT transcription factors. At 1 μM, it reduces STAT3 activation by 85% in microglial cells [5].
Neuroinflammatory Relevance:
Table 3: JAK Isoform Inhibition Kinetics
JAK Isoform | IC₅₀ (nM) | STAT Substrate Affected |
---|---|---|
JAK1 | 34.7 | STAT1, STAT3 |
JAK2 | 86.4 | STAT5 |
JAK3 | >1,000 | STAT6 |
Microtubule Disruption:The compound binds to the colchicine site of β-tubulin, as confirmed by molecular docking (binding energy: −9.2 kcal/mol). This interaction prevents GTP-dependent tubulin polymerization, arresting cells at G2/M phase. At 5 μM, it induces 60% microtubule depolymerization in breast cancer cells (MDA-MB-231) [8] [10].
Anticancer Effects:
Table 4: Antiproliferative Activity in Cancer Models
Cell Line | IC₅₀ (μM) | Selectivity Index (vs. MCF-10A) |
---|---|---|
MDA-MB-231 (Breast) | 1.52 | 17.5 |
MCF-7 (Breast) | 6.31 | 5.5 |
HCT-116 (Colorectal) | 4.89 | 9.2 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7